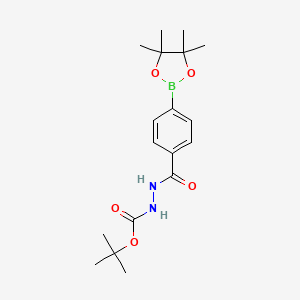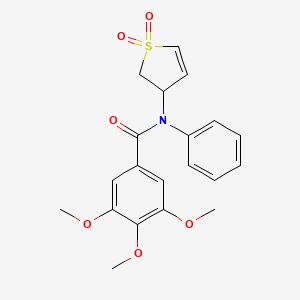
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide: is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,1-dioxido-2,3-dihydrothiophene moiety, which can be achieved through the oxidation of dihydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The trimethoxybenzamide component can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In materials science, the compound’s properties are explored for the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.
Comparación Con Compuestos Similares
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
- 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide
Comparison: Compared to these similar compounds, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide is unique due to the presence of the trimethoxybenzamide moiety. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-25-17-11-14(12-18(26-2)19(17)27-3)20(22)21(15-7-5-4-6-8-15)16-9-10-28(23,24)13-16/h4-12,16H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXIYGOMSKRISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide](/img/structure/B2668205.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)
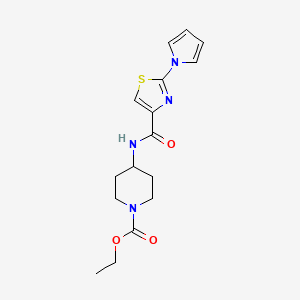

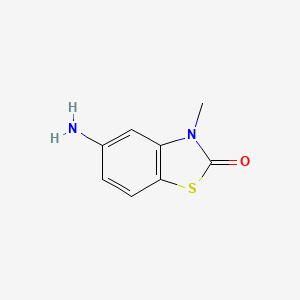
![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)
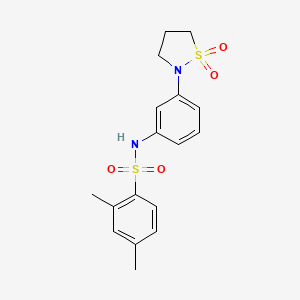

![3-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)

